molecular formula C11H20O2 B13951084 2-Cyclohexyl-2-propyl acetate CAS No. 60388-73-0

2-Cyclohexyl-2-propyl acetate

Cat. No.: B13951084
CAS No.: 60388-73-0
M. Wt: 184.27 g/mol
InChI Key: ANCMOAJSZHXJJD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-propyl acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by the presence of a cyclohexyl group and a propyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-2-propyl acetate can be synthesized through the esterification reaction between cyclohexanol and propyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The use of a dehydrating agent, such as sulfuric acid, can help in removing the water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-propyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to cyclohexanol and propyl acetate.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, leading to the formation of a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Cyclohexanol and propyl acetate.

    Reduction: Cyclohexanol and propanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

2-Cyclohexyl-2-propyl acetate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Used in the flavor and fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-propyl acetate primarily involves its hydrolysis in biological systems. The ester linkage is susceptible to enzymatic hydrolysis by esterases, leading to the release of cyclohexanol and propyl acetate. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the propyl group.

    Propyl acetate: Similar structure but lacks the cyclohexyl group.

    Cyclohexyl propionate: Similar structure but with a propionate moiety instead of acetate.

Uniqueness

2-Cyclohexyl-2-propyl acetate is unique due to the presence of both cyclohexyl and propyl groups attached to the acetate moiety. This combination imparts distinct chemical and physical properties, making it valuable in specific applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

60388-73-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cyclohexylpropan-2-yl acetate

InChI

InChI=1S/C11H20O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h10H,4-8H2,1-3H3

InChI Key

ANCMOAJSZHXJJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C1CCCCC1

Origin of Product

United States

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